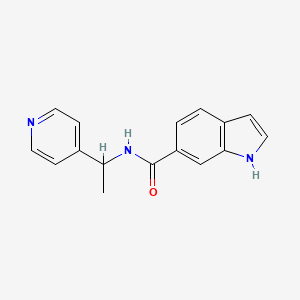
N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal models. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, who were screening a library of compounds for their ability to promote the survival of neurons.
Mécanisme D'action
The exact mechanism of action of N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide is not fully understood, but it is believed to work by activating a cellular pathway that promotes the survival of neurons. This pathway involves the activation of a protein called nicotinamide adenine dinucleotide (NAD), which plays a key role in energy production and DNA repair.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It increases the levels of NAD in cells, which leads to increased energy production and DNA repair. N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide also promotes the growth of new neurons and increases their connectivity, which can improve cognitive function and motor skills.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide in lab experiments is its ability to promote the survival of neurons, which can be useful in studying neurodegenerative diseases and traumatic brain injury. However, N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide has a relatively low yield in the synthesis process, which can make it difficult to produce large quantities for experiments. Additionally, the exact mechanism of action of N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide as a potential treatment for other neurodegenerative diseases, such as Huntington's and amyotrophic lateral sclerosis (ALS). Additionally, researchers are exploring the use of N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide in combination with other compounds to enhance its neuroprotective effects.
Méthodes De Synthèse
The synthesis of N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide involves several steps, including the preparation of the starting materials, the formation of the indole ring, and the addition of the pyridine and carboxamide groups. The overall yield of the synthesis is relatively low, but improvements have been made to increase the efficiency of the process.
Applications De Recherche Scientifique
N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide has been studied extensively in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. It has been shown to promote the survival of neurons and increase their connectivity, leading to improvements in cognitive function and motor skills. N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide has also been investigated as a potential treatment for traumatic brain injury and stroke.
Propriétés
IUPAC Name |
N-(1-pyridin-4-ylethyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11(12-4-7-17-8-5-12)19-16(20)14-3-2-13-6-9-18-15(13)10-14/h2-11,18H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTURHGFZINWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

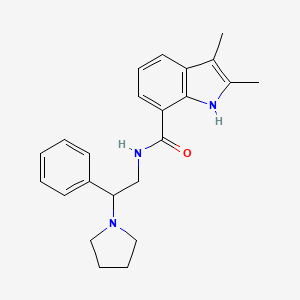
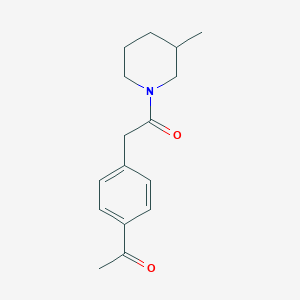
![4-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B7495140.png)
![1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7495142.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495148.png)

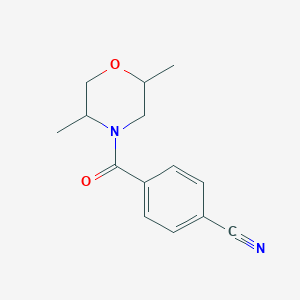
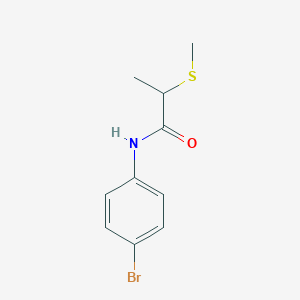
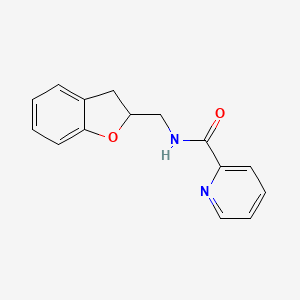
![1-[4-[1-[[4-(Methylcarbamoyl)phenyl]sulfonylamino]ethyl]phenyl]triazole-4-carboxamide](/img/structure/B7495174.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7495185.png)

![2-methyl-7-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495206.png)
![4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione](/img/structure/B7495213.png)